molecular formula C17H19ClN2O3S B11013098 N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-leucine

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-leucine

Cat. No.: B11013098
M. Wt: 366.9 g/mol
InChI Key: HYFLRHUTTWYBOX-ZDUSSCGKSA-N
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Description

(2S)-2-({[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-4-METHYLPENTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a chlorophenyl group, and a methylpentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-4-METHYLPENTANOIC ACID typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is then introduced via electrophilic substitution reactions. The final step involves the coupling of the thiazole derivative with the methylpentanoic acid moiety using peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-4-METHYLPENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-2-({[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-4-METHYLPENTANOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2S)-2-({[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-4-METHYLPENTANOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride.

    Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

(2S)-2-({[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-4-METHYLPENTANOIC ACID is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19ClN2O3S

Molecular Weight

366.9 g/mol

IUPAC Name

(2S)-2-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C17H19ClN2O3S/c1-9(2)8-13(17(22)23)20-15(21)14-10(3)19-16(24-14)11-4-6-12(18)7-5-11/h4-7,9,13H,8H2,1-3H3,(H,20,21)(H,22,23)/t13-/m0/s1

InChI Key

HYFLRHUTTWYBOX-ZDUSSCGKSA-N

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)N[C@@H](CC(C)C)C(=O)O

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

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